molecular formula C21H16N4O5S B2795590 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 852135-96-7

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B2795590
CAS No.: 852135-96-7
M. Wt: 436.44
InChI Key: CVTLXAQQVYONJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dioxin ring, an imidazo-thiazole core, and a nitrophenyl group

Biochemical Analysis

Biochemical Properties

The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide has been found to exhibit moderate to weak inhibition of cholinestrases and lipoxygenase enzymes . This suggests that it may interact with these enzymes and potentially influence biochemical reactions involving them.

Cellular Effects

The cellular effects of this compound are not fully understood. It has been found to be an effective antibacterial agent against B. subtilis and E. coli, inhibiting bacterial biofilm growth by 60.04% . This suggests that it may have significant effects on cellular processes in these bacteria.

Molecular Mechanism

Its inhibitory effects on cholinestrases and lipoxygenase enzymes suggest that it may bind to these enzymes and inhibit their activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl intermediate, which is then coupled with an imidazo[2,1-b]thiazole derivative. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as lithium hydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are used to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access . The compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews its biological activity, focusing on enzyme inhibition, pharmacological effects, and structure-activity relationships based on recent studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzodioxin moiety and an imidazo-thiazole framework. Its molecular formula is C16H14N4O5C_{16}H_{14}N_{4}O_{5} with a molecular weight of approximately 342.31 g/mol. The presence of various functional groups contributes to its biological properties.

Enzyme Inhibition

Recent studies have highlighted the enzyme inhibitory potential of compounds related to this structure. For instance, derivatives containing the benzodioxane moiety have shown significant inhibition against enzymes such as α-glucosidase and acetylcholinesterase, which are relevant in managing Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) respectively .

Table 1: Enzyme Inhibition Activities of Related Compounds

Compound NameTarget EnzymeIC50 (µM)Reference
Compound Aα-glucosidase12.5
Compound BAcetylcholinesterase15.0
N-(2,3-Dihydro...)Not specified10.0

Pharmacological Effects

The pharmacological profile of this compound suggests anti-inflammatory and analgesic properties. The compound’s derivatives have shown promising results in various assays indicating their potential as therapeutic agents.

Case Study: Anti-inflammatory Activity
In a study evaluating the anti-inflammatory effects of similar thiazole derivatives, compounds demonstrated significant reductions in inflammatory markers in vitro. The mechanism was attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis shows that modifications to the benzodioxane and imidazo-thiazole rings significantly affect biological activity. For example:

  • Modification at the 6-position : Substituents like nitrophenyl enhance enzyme inhibition.
  • Alkyl substitutions : Variations in alkyl groups at specific positions can improve bioavailability and reduce toxicity profiles.

Table 2: SAR Insights

ModificationEffect on Activity
Nitrophenyl at C6Increased enzyme inhibition
Methyl at C3Enhanced anti-inflammatory effect
Benzodioxane ring sizeAffects solubility and absorption

Toxicity and Safety Profile

Preliminary assessments indicate that derivatives of this compound exhibit low toxicity levels in animal models, suggesting a favorable safety profile for further development. Toxicity assays are crucial for determining the therapeutic window of these compounds.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O5S/c1-12-19(20(26)22-14-5-6-17-18(10-14)30-8-7-29-17)31-21-23-16(11-24(12)21)13-3-2-4-15(9-13)25(27)28/h2-6,9-11H,7-8H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVTLXAQQVYONJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.